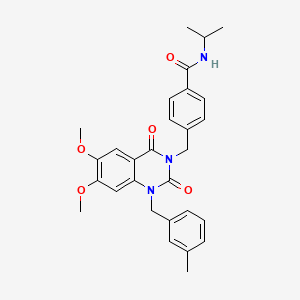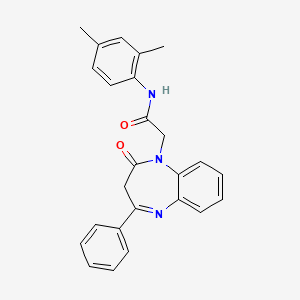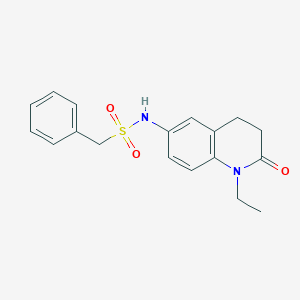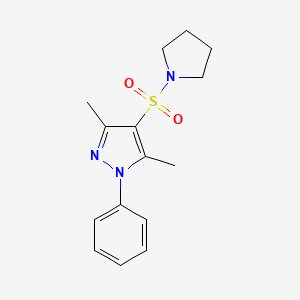![molecular formula C23H18N2O5S B14973541 4-methyl-2-oxo-2H-chromen-7-yl [(4-benzyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate](/img/structure/B14973541.png)
4-methyl-2-oxo-2H-chromen-7-yl [(4-benzyl-6-oxo-1,6-dihydropyrimidin-2-yl)sulfanyl]acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE is a complex organic compound that belongs to the class of coumarin derivatives Coumarins are known for their diverse biological activities and are widely studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE typically involves multiple steps. One common approach is the reaction of 7-amino-4-methylcoumarin with organic halides to form intermediate compounds, which are then further reacted with other reagents to yield the final product . The reaction conditions often involve the use of solvents like dichloromethane and bases such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, including the use of large-scale reactors and optimization of reaction conditions for yield and purity, would apply.
化学反応の分析
Types of Reactions
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the coumarin moiety.
Common Reagents and Conditions
Common reagents used in these reactions include organic halides, bases like triethylamine, and solvents such as dichloromethane . The reaction conditions typically involve ambient temperature and atmospheric pressure.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with organic halides can yield various substituted coumarin derivatives .
科学的研究の応用
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE has several scientific research applications:
作用機序
The mechanism of action of 4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE involves its interaction with various molecular targets. The coumarin moiety is known to inhibit bacterial DNA gyrase, which is essential for bacterial DNA replication . Additionally, the compound may interact with other enzymes and receptors, leading to its diverse biological activities.
類似化合物との比較
Similar Compounds
7-Hydroxy-4-methylcoumarin: A simpler coumarin derivative with known antimicrobial properties.
4-Methyl-2-oxo-2H-chromen-7-yl benzenesulfonate:
Uniqueness
4-METHYL-2-OXO-2H-CHROMEN-7-YL 2-[(4-BENZYL-6-OXO-1,6-DIHYDROPYRIMIDIN-2-YL)SULFANYL]ACETATE is unique due to its complex structure, which combines the coumarin moiety with a dihydropyrimidinyl group. This combination enhances its potential biological activities and makes it a valuable compound for further research and development.
特性
分子式 |
C23H18N2O5S |
|---|---|
分子量 |
434.5 g/mol |
IUPAC名 |
(4-methyl-2-oxochromen-7-yl) 2-[(4-benzyl-6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetate |
InChI |
InChI=1S/C23H18N2O5S/c1-14-9-21(27)30-19-12-17(7-8-18(14)19)29-22(28)13-31-23-24-16(11-20(26)25-23)10-15-5-3-2-4-6-15/h2-9,11-12H,10,13H2,1H3,(H,24,25,26) |
InChIキー |
LHQDEPKMOZBCQL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)CSC3=NC(=CC(=O)N3)CC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(2-butoxyphenyl)-5-((3-(2-ethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14973469.png)
![4-({2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973478.png)

![2-(4-butoxyphenyl)-5-((3-(4-isopropoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14973488.png)

![4-({2-[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-3-methyl-1-benzofuran-5-yl}sulfonyl)morpholine](/img/structure/B14973504.png)
![N-(2-Bromophenyl)-2-{[9-(4-methylphenyl)pyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL]sulfanyl}acetamide](/img/structure/B14973518.png)
![3-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-7,8-dimethoxy-3,5-dihydro-4H-pyrimido[5,4-b]indol-4-one](/img/structure/B14973532.png)
![4-[4-(4-Bromobenzenesulfonyl)piperazin-1-YL]-6-(4-methoxyphenyl)pyrimidine](/img/structure/B14973538.png)
![N-(4-fluorophenyl)-2-[11-(4-methoxyphenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B14973544.png)
![N-[2-(4-chlorophenyl)ethyl]-2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B14973548.png)


![2-{[2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14973575.png)
